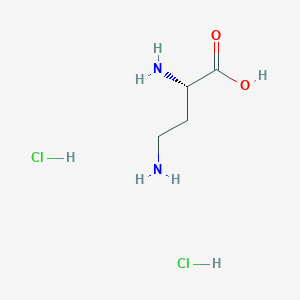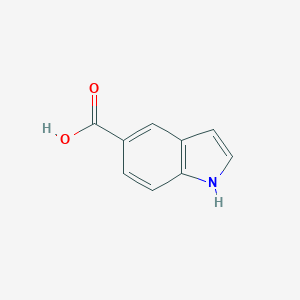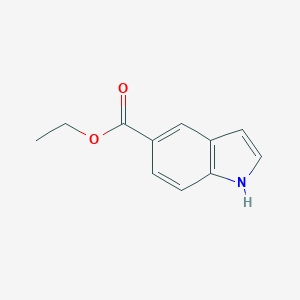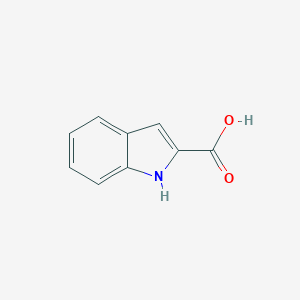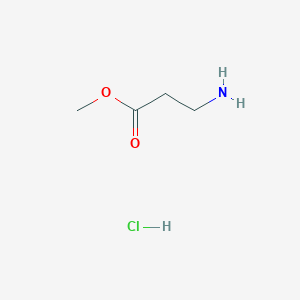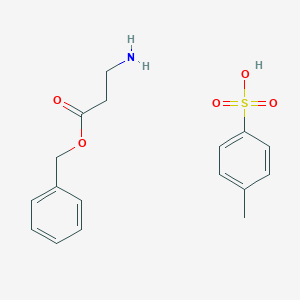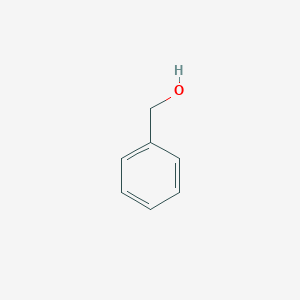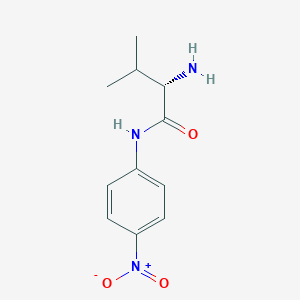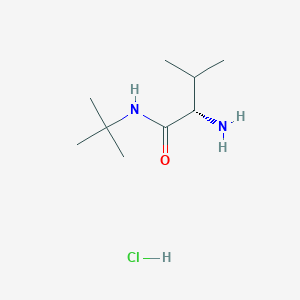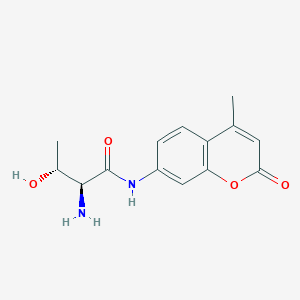
L-Threonine 7-amido-4-methylcoumarin
Übersicht
Beschreibung
L-Threonine 7-amido-4-methylcoumarin is an AMC fluorgenic substrate . It is used in various aminopeptidase assays .
Molecular Structure Analysis
The molecular formula of L-Threonine 7-amido-4-methylcoumarin is C14H16N2O4 . It contains a total of 37 bonds, including 21 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ester (aliphatic), 1 secondary amide (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis
L-Threonine 7-amido-4-methylcoumarin has a molecular weight of 276.29 g/mol . It should be stored at -20°C and protected from light .Wissenschaftliche Forschungsanwendungen
Enzyme Substrates : L-Threonine 7-amido-4-methylcoumarin derivatives have been used as fluorogenic substrates in enzyme assays. They are particularly effective for studying enzymes like alpha-thrombin, factor Xa, kallikreins, and urokinase. The release of 7-amino-4-methylcoumarin can be determined fluorometrically, making these compounds valuable in biochemical studies (Morita, Kato, Iwanaga, Takada, Kimura, & Sakakibara, 1977).
Analogue Synthesis for Biological Studies : An analogue of ubiquitin-based probe ubiquitin–7-amido-4-methylcoumarin (Ub–AMC) was synthesized to study the DUB enzyme. This analogue exhibits a well-folded structure and desired bioactivity, indicating its potential in biological research (Xu et al., 2016).
Fluorescence Assays : L-Arginine-4-methylcoumaryl-7-amide and its derivatives, containing 7-amino-4-methylcoumarin, have been used for fluorescence assays of enzymes like trypsin and papain. These compounds provide a sensitive method for enzyme determination (Kanaoka et al., 1977).
Metabolic Engineering for L-threonine Production : Studies in metabolic engineering have focused on optimizing L-threonine production in microorganisms like Escherichia coli and Corynebacterium glutamicum. This involves understanding and manipulating the metabolic pathways related to L-threonine synthesis and export (Dong, Quinn, & Wang, 2011).
Antitubercular Agent Characterization : 7-Amino-4-methylcoumarin, a derivative, has been evaluated for its antitubercular activity. It was found to be an effective agent against Mycobacterium tuberculosis, with potential as a novel drug candidate (Tandon et al., 2011).
Soil Enzyme Assay : The compound has been used in soil leucine aminopeptidase assays, indicating its utility in environmental and agricultural research (Wang et al., 2019).
Neurodegenerative Disease Research : Studies on 7-amidocoumarins, including 7-amido-4-methylcoumarin derivatives, have explored their potential as multitarget agents against neurodegenerative diseases like Parkinson's and Alzheimer's (Rodríguez-Enríquez et al., 2020).
Influence on Cell Cycle and Stem Cell Research : L-threonine, the parent compound, plays a significant role in regulating the G1/S phase transition in mouse embryonic stem cells, indicating its importance in cellular processes and potential applications in stem cell research (Ryu & Han, 2011).
Eigenschaften
IUPAC Name |
(2S,3R)-2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-7-5-12(18)20-11-6-9(3-4-10(7)11)16-14(19)13(15)8(2)17/h3-6,8,13,17H,15H2,1-2H3,(H,16,19)/t8-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZVQDJSQAAKEU-OQPBUACISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H]([C@@H](C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426784 | |
| Record name | L-Threonine 7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Threonine 7-amido-4-methylcoumarin | |
CAS RN |
191723-66-7 | |
| Record name | L-Threonine 7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





